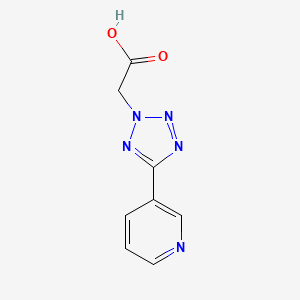

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid: is a heterocyclic compound that features both pyridine and tetrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-3-carboxylic acid with sodium azide and ammonium chloride can yield the desired tetrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Coordination Reactions with Metal Ions

The compound acts as a versatile ligand, coordinating through nitrogen atoms of the tetrazole ring and oxygen atoms of the carboxylate group. Key findings include:

Zn(II) Coordination Chemistry

-

Reaction Conditions : Hydrothermal synthesis with ZnBr₂ at 110°C yielded [Zn(C₈H₆N₅O₂)₂(H₂O)₂], forming a monoclinic crystal system (space group P2₁/c) .

-

Structural Features :

-

Applications : The resulting complexes exhibit 2D layer or 1D chain structures, with potential for catalytic or sensing applications .

Acid-Base Reactivity

The carboxylic acid group undergoes deprotonation under basic conditions, forming carboxylate anions that enhance metal-binding capacity:

-

Deprotonation : At pH > 4.5, the carboxylate group (-COO⁻) participates in hydrogen bonding or ionic interactions, stabilizing metal-organic frameworks (MOFs) .

-

Zwitterionic Behavior : In acidic media, the tetrazole ring remains protonated (N–H), while the carboxylate group stabilizes the structure, enabling zwitterion formation .

Nanoparticle Formation

The ligand facilitates the synthesis of biocompatible nanoparticles (NPs) for biomedical applications:

-

Method : Nanocoprecipitation with DSPE-PEG-2000 yielded NPs with a hydrodynamic diameter of 120–150 nm .

-

Cytotoxicity : NPs showed IC₅₀ values of 12.4 μM (HeLa cells) and 18.7 μM (HepG2 cells), outperforming free ligands .

Ligand Functionalization

The acetic acid side chain allows further derivatization:

-

Esterification : Reaction with ethanol under acidic conditions forms ethyl esters, enhancing lipophilicity for drug delivery.

-

Amide Coupling : Carbodiimide-mediated coupling with amines generates amide derivatives, useful in peptide-mimetic designs .

Biological Activity

While not directly a reaction, coordination enhances bioactivity:

-

Anticancer Activity : Zn(II) complexes induce apoptosis in HeLa cells via mitochondrial pathway disruption, validated by calcein-AM/PI assays .

-

Structure-Activity Relationship : The tetrazole-pyridine motif enhances DNA intercalation, while carboxylate improves solubility .

Comparative Analysis of Reactivity

Applications De Recherche Scientifique

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid shows potential efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies have demonstrated activity against specific cancer cell lines, indicating potential as an anticancer agent.

Medicinal Chemistry Applications

The structural characteristics of this compound enhance its interaction with biological targets, making it valuable in drug design:

- Drug Development : The compound's ability to inhibit specific enzymes or receptors can be harnessed in the development of new pharmaceuticals targeting diseases such as cancer and infections .

- Hybrid Compounds : The incorporation of the tetrazole moiety into drug candidates has been linked to improved bioactivity and pharmacokinetics. This aspect is particularly relevant in developing hybrid compounds that combine the properties of different pharmacophores .

Agricultural Chemistry Applications

In addition to its medicinal uses, this compound can also be explored in agricultural contexts:

- Pesticide Development : The compound's antimicrobial properties may be utilized in formulating new pesticides or fungicides, contributing to crop protection strategies.

Synthesis and Structural Insights

Understanding the synthesis pathways and structural features of this compound is crucial for its application:

| Synthesis Method | Details |

|---|---|

| 1. Condensation Reaction | Involves the reaction of pyridine derivatives with tetrazole precursors under acidic conditions. |

| 2. Functional Group Modification | Allows for the introduction of various substituents that can enhance biological activity. |

The unique combination of the pyridine and tetrazole rings contributes to distinct biological activities compared to similar compounds, underscoring the importance of structural nuances in determining pharmacological profiles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

- Inflammatory Response Modulation : Research indicated that the compound could potentially reduce markers of inflammation in vitro, suggesting further exploration for therapeutic applications in inflammatory diseases.

Mécanisme D'action

The mechanism of action of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

2-(1-Aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: This compound shares the tetrazole and pyridine rings but differs in the thieno ring structure.

5-Amino-pyrazoles: These compounds are structurally similar but contain a pyrazole ring instead of a tetrazole.

Uniqueness: (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid is unique due to its combination of pyridine and tetrazole rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .

Activité Biologique

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of pyridine and tetrazole rings, which contribute to its chemical reactivity and biological properties. The ability to form stable complexes with metal ions enhances its utility in various biochemical applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Inhibitors derived from this compound have shown low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .

- Receptor Binding : It serves as a ligand in receptor binding studies, facilitating the understanding of interactions between small molecules and biological receptors.

- Metal Ion Interaction : Its capacity to form stable complexes with metal ions allows it to participate in bioinorganic chemistry, potentially influencing enzymatic reactions involving metal cofactors.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. For instance, compounds based on this structure have been evaluated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds containing the tetrazole moiety are known for their antimicrobial activity against various bacterial strains. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study on LDH Inhibition

A notable study focused on the optimization of pyrazole-based inhibitors for LDH revealed that derivatives of this compound exhibited potent inhibition against this enzyme. The study utilized high-throughput screening techniques to identify effective compounds that significantly reduced lactate production in pancreatic cancer cells .

Antimicrobial Screening

Another research effort evaluated the antimicrobial efficacy of various derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the pyridine ring enhanced antibacterial activity, highlighting the importance of structural variations in achieving desired biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-Aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine | Tetrazole and thieno ring | Anticancer, antimicrobial |

| 5-Amino-pyrazoles | Pyrazole ring | Anticancer, anti-inflammatory |

| This compound | Pyridine and tetrazole rings | Anticancer, anti-inflammatory, antimicrobial |

Propriétés

IUPAC Name |

2-(5-pyridin-3-yltetrazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISLTLPKSFWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.